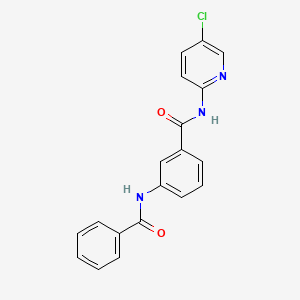

3-benzamido-N-(5-chloropyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzamido-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2/c20-15-9-10-17(21-12-15)23-19(25)14-7-4-8-16(11-14)22-18(24)13-5-2-1-3-6-13/h1-12H,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCLFNBCYMSFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398025 | |

| Record name | ST50631408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

600124-51-4 | |

| Record name | ST50631408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzamido N 5 Chloropyridin 2 Yl Benzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For 3-benzamido-N-(5-chloropyridin-2-yl)benzamide, the most logical disconnections are at the two amide (C-N) bonds, as amide formation reactions are among the most reliable and versatile in synthetic chemistry.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves two sequential amidations. The first disconnection (C-N bond between the pyridine (B92270) ring and the adjacent carbonyl group) breaks the target molecule into 3-benzamidobenzoic acid and 2-amino-5-chloropyridine (B124133) . A second disconnection of the remaining amide bond in 3-benzamidobenzoic acid yields 3-aminobenzoic acid and benzoyl chloride (or benzoic acid). This approach builds the molecule in a linear fashion.

Pathway B: An alternative strategy involves disconnecting the other amide bond first (the one attached to the non-substituted benzoyl group). This yields benzoyl chloride (or benzoic acid) and 3-amino-N-(5-chloropyridin-2-yl)benzamide . A subsequent disconnection of the second amide bond in this intermediate leads to 3-aminobenzoic acid and 2-amino-5-chloropyridine .

Both pathways converge on the same three fundamental building blocks: a derivative of benzoic acid, 3-aminobenzoic acid, and 2-amino-5-chloropyridine. The choice between these pathways in a practical synthesis would depend on factors like starting material availability, reactivity, and the potential for side reactions.

Classical Synthetic Routes to the Core Structure

Classical synthesis relies on well-established, often stoichiometric, reactions to construct the target molecule from the identified precursors.

Amidation Reactions for Benzamide (B126) Formation

The formation of an amide bond is classically achieved by reacting a carboxylic acid derivative with an amine. researchgate.net The most common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A plausible synthesis following Pathway A would be:

Synthesis of 3-benzamidobenzoic acid: 3-aminobenzoic acid is reacted with benzoyl chloride in the presence of a base (like pyridine or sodium hydroxide) in what is known as the Schotten-Baumann reaction. The base neutralizes the HCl byproduct.

Formation of the final amide bond: The newly synthesized 3-benzamidobenzoic acid is then activated. A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com This highly reactive acyl chloride is then reacted with 2-amino-5-chloropyridine to form the final product, this compound.

Alternatively, instead of forming an acyl chloride, chemists can use coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. ucl.ac.uk These reagents activate the carboxylic acid in situ.

| Reagent | Full Name | Byproduct | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Byproduct is a solid, often removed by filtration. |

| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Byproduct is easily removed during aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | Highly efficient, often used in peptide synthesis. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Water-soluble | Effective for coupling hindered amino acids. |

Introduction of the Chloropyridine Moiety

The successful synthesis of the target compound relies on the availability of the key intermediate, 2-amino-5-chloropyridine. This compound can be synthesized through several established methods.

One common approach is the direct chlorination of 2-aminopyridine (B139424). google.com This reaction is typically carried out in a strongly acidic medium, such as sulfuric acid or hydrochloric acid, using a chlorinating agent like chlorine gas or sodium hypochlorite. google.comgoogle.com The acidic conditions are crucial for directing the chlorination to the 5-position of the pyridine ring. For example, reacting 2-aminopyridine with chlorine gas in concentrated sulfuric acid can produce the desired product. google.com Another method involves using hydrochloric acid and sodium hypochlorite, which offers milder reaction conditions and avoids the direct handling of chlorine gas. google.com

An alternative route involves the electrochemical reduction of 5-chloro-2-nitropyridine. chemicalbook.com This method can produce 2-amino-5-chloropyridine in high yields. chemicalbook.comchemicalbook.com

Modern Synthetic Approaches and Innovations

Modern synthetic chemistry focuses on developing more efficient, atom-economical, and environmentally friendly methods. These approaches often utilize catalysis and high-throughput techniques.

Catalytic Methods in Synthesis

Catalytic methods for amide bond formation aim to avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk These reactions often involve the direct coupling of carboxylic acids and amines with the removal of water. researchgate.netmdpi.com

Several classes of catalysts have been developed for this purpose:

Boron-Based Catalysts: Boronic acids and their derivatives have been shown to be effective catalysts for direct amidation. ucl.ac.uk They are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate. These reactions are typically run at elevated temperatures with azeotropic removal of water.

Metal-Based Catalysts: Transition metals like zirconium, titanium, and iridium have been employed to catalyze amide bond formation. mdpi.com For instance, zirconium tetrachloride (ZrCl₄) can effectively catalyze the direct amidation of a range of substrates under milder conditions than uncatalyzed thermal methods. Copper-catalyzed reactions have also emerged as a powerful tool for C-N bond formation. nih.gov

Enzymatic Methods: Biocatalysts, such as certain enzymes, can form amide bonds with high specificity and under very mild conditions, though their application can be limited by substrate scope and stability.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boron-Derived | Phenylboronic Acid | 80-110°C, Azeotropic water removal | Commercially available, good functional group tolerance. ucl.ac.uk | Requires high temperatures. rsc.org |

| Group IV Metals | Zirconium(IV) chloride (ZrCl₄) | ~110°C, Toluene | Effective for a range of amides, can be faster than uncatalyzed reactions. | Can be moisture sensitive. |

| Palladium-Based | Pd-NHC Complexes | High temperatures (~110°C), Base | Useful for cross-coupling of esters and anilines. mdpi.com | Limited to specific substrate types (activated esters). mdpi.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the preparation of compound libraries and for simplifying purification processes. nih.gov In this method, one of the starting materials is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. After each step, excess reagents and byproducts are simply washed away.

A solid-phase synthesis of this compound could be designed as follows:

Immobilization: 3-aminobenzoic acid could be attached to a suitable resin, such as a Rink amide resin, via its carboxylic acid group. nih.gov

First Amidation: The free amino group of the resin-bound 3-aminobenzoic acid would be reacted with an excess of benzoyl chloride or benzoic acid with a coupling agent. The excess reagents are then washed away.

Cleavage and Second Amidation (or vice-versa): The ester linkage to the resin could be cleaved to release 3-benzamidobenzoic acid into solution for subsequent solution-phase coupling with 2-amino-5-chloropyridine. Alternatively, and more elegantly, if the initial molecule was attached via the 3-amino group, the free carboxylic acid could be activated on the resin and then reacted with 2-amino-5-chloropyridine. researchgate.net

Final Cleavage: The final compound is cleaved from the solid support using a reagent like trifluoroacetic acid (TFA), yielding the pure product after solvent evaporation. nih.gov

This approach is particularly advantageous for creating a library of analogues by using a variety of different acyl chlorides or amines in the amidation steps. nih.govnih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. While traditional amide synthesis often relies on stoichiometric activating agents and chlorinated solvents, greener alternatives aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

For the proposed synthesis, several green chemistry strategies could be implemented. The use of catalytic methods for amide bond formation is a primary focus in green chemistry. scispace.com Instead of stoichiometric coupling reagents, which generate significant waste, catalytic approaches offer higher atom economy. scispace.com Biocatalytic methods, for instance, employing enzymes like Candida antarctica lipase (B570770) B (CALB), can facilitate direct amidation of carboxylic acids and amines under mild conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov Electrosynthesis presents another innovative and sustainable route to amide formation, further reducing the reliance on chemical reagents. rsc.org

Solvent selection is another critical aspect. Replacing hazardous solvents like dichloromethane (B109758) (DCM) with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. nih.gov Furthermore, exploring energy-efficient techniques like ultrasonic irradiation can accelerate reaction times and improve yields, contributing to a more sustainable process. researchgate.net For the reduction of the nitro group, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source can be a safer alternative to handling high-pressure hydrogen gas.

Purification and Characterization Techniques for Synthetic Intermediates and the Final Compound

Rigorous purification and characterization are essential to ensure the identity and purity of the synthetic intermediates and the final this compound. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the three different rings, as well as characteristic signals for the two N-H protons of the amide groups. The ¹³C NMR spectrum would complement this by showing signals for all the unique carbon atoms, including the two carbonyl carbons of the amide linkages. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the amide groups would be confirmed by characteristic N-H stretching vibrations and strong C=O (amide I) and N-H bending (amide II) absorptions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.

Illustrative Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-9.0 ppm); two distinct singlets for the amide N-H protons. |

| ¹³C NMR | Signals for aromatic carbons; two distinct signals for the amide carbonyl carbons (δ 165-175 ppm). |

| IR (cm⁻¹) | N-H stretching (~3300 cm⁻¹); C=O stretching (~1650 cm⁻¹); N-H bending (~1530 cm⁻¹). |

| HRMS | Precise mass-to-charge ratio corresponding to the molecular formula C₁₉H₁₃ClN₄O₂. |

Chromatographic Purification Strategies

Purification of the intermediates and the final product is typically achieved using chromatographic techniques.

Column Chromatography: This is a standard method for purifying organic compounds. For moderately polar compounds like benzamides, silica (B1680970) gel is often used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). researchgate.net The polarity of the eluent is gradually increased to separate the desired compound from impurities.

Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective method for obtaining high-purity material. researchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net Suitable solvents for amides can include ethanol, acetonitrile, or 1,4-dioxane. researchgate.net

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are important practical considerations in a laboratory setting.

Yield Optimization involves systematically varying reaction parameters to maximize the output of the desired product. Key factors to consider include:

Stoichiometry of Reactants: Adjusting the ratio of the reactants can push the equilibrium towards product formation.

Reaction Temperature and Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

Choice of Reagents and Catalysts: The selection of the coupling agent, base, and solvent can have a significant impact on the reaction efficiency. For instance, in amide bond formation, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) are often highly effective. researchgate.net

Work-up and Purification: Efficient extraction and purification procedures are crucial to minimize product loss and obtain a high isolated yield.

Scalability refers to the ability to increase the reaction size without significant changes in performance. When moving from a small-scale synthesis to a larger one in the laboratory, several challenges may arise:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale may become difficult to manage on a larger scale, potentially leading to side reactions or safety hazards.

Mixing: Ensuring efficient mixing can be more challenging in larger reaction vessels, which can affect reaction rates and yields.

Purification: Purifying larger quantities of material by column chromatography can be cumbersome and time-consuming. Developing a reliable recrystallization protocol is often preferable for larger-scale purification. researchgate.net

Molecular Interactions and Biological Target Identification of 3 Benzamido N 5 Chloropyridin 2 Yl Benzamide

Investigation of Molecular Binding Mechanisms

The interaction of any ligand, such as 3-benzamido-N-(5-chloropyridin-2-yl)benzamide, with a biological target is governed by a combination of non-covalent interactions. The specific architecture of this molecule, featuring two benzamide (B126) moieties and a chloropyridinyl group, suggests the potential for a multifaceted binding profile.

While direct ligand-protein interaction studies for this compound are not extensively documented in publicly available literature, insights can be drawn from computational and experimental studies on similar benzamide-containing molecules. Techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting the binding poses and affinities of ligands within the active sites of proteins. These studies for related benzamides have revealed critical interactions that stabilize the ligand-protein complex. For instance, studies on N-benzyl benzamide inhibitors have demonstrated their potent interaction with enzymes like butyrylcholinesterase (BChE) mdpi.com.

The structure of this compound possesses several hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the carbonyl oxygens and the nitrogen atom of the pyridine (B92270) ring). These functional groups can form crucial hydrogen bonds with amino acid residues in a protein's active site, such as asparagine, glutamine, and serine. mdpi.com The formation of these bonds is a significant contributor to the binding affinity and specificity of the ligand.

Van der Waals forces, although individually weak, collectively contribute significantly to the stability of the ligand-protein complex, arising from the close packing of the ligand within the binding site. researchgate.net The planar aromatic rings of this compound also create opportunities for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein target. mdpi.com These interactions, where the electron clouds of the aromatic rings overlap, can provide substantial stabilization to the bound conformation. Additionally, the carbonyl groups of the amide bonds can participate in n→π* interactions, a type of donor-acceptor interaction that can contribute to the conformational stability of the bound ligand. nih.gov

Identification and Characterization of Biological Targets

The structural motifs within this compound suggest that it may interact with a range of biological targets, particularly enzymes and receptors, a common characteristic of the broader benzamide class of molecules.

Benzamide derivatives have been widely investigated as enzyme inhibitors. For example, various benzamides have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), carbonic anhydrases (CAs), and β-secretase (BACE1). mdpi.comnih.gov These enzymes are implicated in a variety of physiological processes.

Cell-free enzyme inhibition assays provide quantitative measures of a compound's potency, typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Cell-based assays, on the other hand, assess the compound's activity in a more physiologically relevant environment. Based on studies of analogous compounds, it is plausible that this compound could exhibit inhibitory activity against such enzymes.

Below is a table summarizing the inhibitory activities of some benzamide derivatives against various enzymes, which can serve as a reference for the potential activity of the title compound.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |

| Benzamides | Acetylcholinesterase (AChE) | 0.056 - 2.57 mdpi.com | 8.91 - 34.02 nih.gov |

| Benzamides | β-secretase (BACE1) | 9.01 - 87.31 mdpi.com | - |

| Benzenesulfonamides carrying benzamide moiety | Carbonic Anhydrase I (hCA I) | - | 4.07 - 29.70 nih.gov |

| Benzenesulfonamides carrying benzamide moiety | Carbonic Anhydrase II (hCA II) | - | 10.68 - 37.16 nih.gov |

This table presents a range of reported values for different benzamide derivatives and is for illustrative purposes only.

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently labeled ligand to compete with the test compound for binding to the receptor. The affinity is usually expressed as the dissociation constant (Kₔ) or the inhibitory concentration (IC₅₀). nih.gov

Benzamide-based structures have been identified as binders for various receptors, including the Cereblon (CRBN) E3 ligase substrate receptor. nih.gov While the direct interaction of this compound with specific receptors has not been reported, its chemical structure warrants investigation into its potential receptor binding profile. The general steps for a filtration-based receptor binding assay include incubation of the receptor, labeled ligand, and test compound, followed by separation of bound and unbound ligand and quantification of the bound ligand. nih.gov

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

Despite a thorough search of scientific databases and publicly available literature, no specific data was found for the chemical compound "this compound" concerning its molecular interactions, biological target identification, or its effects on cellular pathways. The following outline, as requested, cannot be populated with scientifically accurate information for this specific molecule.

While research exists for structurally related N-substituted benzamides and their potential as antitumor agents, this information is not directly applicable to "this compound" and therefore cannot be used to generate the requested article, which is strictly focused on this particular compound. The scientific community has not published findings on the protein-protein interaction modulation, apoptotic pathway analysis, cell cycle regulation mechanisms, signal transduction cascade interference, or off-target binding assessment of "this compound."

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.

Selectivity and Specificity Profiling against Biological Targets

Comparative Analysis with Known Ligands

The mode of action of meta-diamide insecticides is distinct from other classes of insecticides that also target the GABA receptor. This section provides a comparative analysis of the molecular interactions of meta-diamides with those of other known GABA receptor ligands, namely noncompetitive antagonists (NCAs) like fipronil and dieldrin, and macrocyclic lactones like ivermectin.

Distinct Binding Site from Conventional Noncompetitive Antagonists:

Meta-diamides, including likely "this compound," act as noncompetitive antagonists of the insect GABA receptor. However, their binding site is fundamentally different from that of older NCAs such as fipronil and cyclodienes (e.g., dieldrin). nih.govresearchgate.netnih.gov

Conventional NCAs (Fipronil, Dieldrin): These insecticides bind within the ion channel pore of the GABA receptor. nih.gov Their binding blocks the flow of chloride ions, leading to hyperexcitability of the insect's nervous system. Resistance to these insecticides is often associated with mutations in the amino acid residues lining the channel pore.

Meta-diamides: Research on compounds like broflanilide has demonstrated that they bind to a novel allosteric site on the GABA receptor, remote from the ion channel pore. nih.govbasf.co.id This binding site is located in a different region of the receptor protein complex. The binding of meta-diamides also leads to the inhibition of the GABA-gated chloride channel, but through a different conformational change. This distinct binding site means that there is no cross-resistance with conventional NCAs, making meta-diamides effective against pests that have developed resistance to fipronil and cyclodienes. nih.govbasf.co.id

Comparison with Macrocyclic Lactones:

Macrocyclic lactones, such as ivermectin and avermectin, are another class of compounds that modulate the activity of GABA receptors, as well as glutamate-gated chloride channels (GluCls). veteriankey.comhuveta.hu

Macrocyclic Lactones: These compounds are generally considered positive allosteric modulators, meaning they enhance the effect of GABA, leading to a prolonged opening of the chloride channel and causing paralysis of the pest. While their binding site is also allosteric, it is thought to be different from that of the meta-diamides. nih.govveteriankey.com

Meta-diamides: In contrast, meta-diamides are negative allosteric modulators, antagonizing the action of GABA. While there may be some overlap in the regions where these compounds bind, the ultimate effect on the receptor function is opposite. nih.gov

The following table provides a comparative overview of the insecticidal activity of various benzamide derivatives against different insect pests. While data for "this compound" is not available, the table illustrates the range of potencies within this chemical class.

| Compound Name | Target Pest | Activity (LC50 in mg/L) |

|---|---|---|

| Chlorantraniliprole | Plutella xylostella | 0.013 |

| Flubendiamide | Plutella xylostella | 0.031 |

| Broflanilide | Spodoptera litura | 0.58 |

| Cyantraniliprole | Bemisia tabaci | 0.34 |

Structure Activity Relationship Sar Studies of 3 Benzamido N 5 Chloropyridin 2 Yl Benzamide Analogues

Design and Synthesis of "3-benzamido-N-(5-chloropyridin-2-yl)benzamide" Derivatives

The general synthetic strategy for creating derivatives of this compound involves the amidation of a substituted benzoic acid with 2-amino-5-chloropyridine (B124133), followed by a second amidation at the 3-position of the central benzoyl ring. This modular synthesis allows for the introduction of a wide variety of substituents on different parts of the molecule to explore the SAR.

Modifications on the Benzamide (B126) Ring

The benzamide ring, which is attached to the chloropyridine moiety, plays a crucial role in the molecule's interaction with the p38 kinase. Researchers have explored various substitutions on this ring to understand their impact on inhibitory activity.

Substitutions at the meta and para positions of the benzamide ring have been found to significantly influence potency. Generally, the introduction of small, lipophilic groups at the para-position tends to enhance activity. For instance, the presence of a methyl or chloro group can lead to a moderate increase in inhibitory potential. Conversely, bulky substituents or highly polar groups at this position are often detrimental to activity.

The meta-position appears to be more sensitive to substitution. While some small, electron-withdrawing groups may be tolerated, larger groups often lead to a significant loss of potency. This suggests that the space in the corresponding binding pocket of the p38 enzyme is limited.

| Compound | Benzamide Ring Substitution | p38α IC50 (nM) |

| 1 | Unsubstituted | 150 |

| 2 | 4-Methyl | 85 |

| 3 | 4-Chloro | 92 |

| 4 | 4-Methoxy | 250 |

| 5 | 3-Fluoro | 180 |

| 6 | 3,4-Dichloro | 310 |

Substituent Effects on the Chloropyridine Moiety

The 5-chloro-2-aminopyridine moiety is a key structural feature, with the pyridine (B92270) nitrogen atom forming a critical hydrogen bond with the hinge region of the p38 kinase. SAR studies have shown that the chlorine atom at the 5-position is important for maintaining high potency.

Replacement of the chlorine with other halogens, such as bromine, can be well-tolerated and in some cases may slightly improve activity. However, substitution with a larger iodine atom or a smaller fluorine atom tends to decrease inhibitory potential. The introduction of methyl or methoxy (B1213986) groups at the 5-position generally leads to a significant reduction in activity, highlighting the importance of a halogen at this position for optimal interaction with the enzyme.

| Compound | Chloropyridine Moiety Substitution (Position 5) | p38α IC50 (nM) |

| 7 (Parent) | Chloro | 12 |

| 8 | Bromo | 10 |

| 9 | Fluoro | 45 |

| 10 | Iodo | 60 |

| 11 | Methyl | 180 |

| 12 | Methoxy | >500 |

Alterations to the Amide Linkage

The central amide bond connecting the benzoyl ring and the chloropyridine is a crucial hydrogen bonding element. Efforts to replace this amide with other linkers, such as an ester, ether, or a reversed amide, have generally resulted in a dramatic loss of activity. This underscores the critical role of the specific orientation and hydrogen bonding capacity of the amide group for effective binding to the p38 kinase active site.

In Vitro Biological Activity Evaluation of Analogues

The synthesized analogues of this compound are typically evaluated for their in vitro biological activity using a variety of biochemical and cellular assays.

Dose-Response Profiling in Cellular Systems

To assess the cellular activity of the synthesized compounds, dose-response studies are conducted in relevant cell lines, such as human monocytic THP-1 cells. In these assays, the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), upon stimulation with lipopolysaccharide (LPS) is measured.

The results are typically plotted as a dose-response curve, which shows the percentage of TNF-α inhibition at different compound concentrations. From this curve, the IC50 value, which is the concentration of the compound required to inhibit 50% of the TNF-α production, can be determined. This provides a measure of the compound's cellular potency.

Potency and Efficacy Determination (In Vitro)

The primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme, in this case, p38 MAP kinase. This is determined through in vitro kinase assays where the ability of the compound to inhibit the phosphorylation of a specific substrate by the p38 enzyme is measured.

Elucidation of Key Pharmacophores and Structural Determinants for Activity

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand and its target receptor. It identifies the essential structural features in a molecule that are responsible for its biological activity.

For a molecule like this compound, several functional groups are likely to be key for its biological activity. These include:

Hydrogen Bond Donors and Acceptors: The two amide (-CONH-) linkages are significant sources of hydrogen bond donors (N-H) and acceptors (C=O). These are critical for forming strong interactions with biological targets such as enzymes or receptors. The nitrogen atom in the pyridinyl ring also acts as a hydrogen bond acceptor.

Aromatic Rings: The three aromatic rings (two phenyl and one chloropyridinyl) can engage in π-π stacking and hydrophobic interactions with the target. The spatial arrangement of these rings is crucial for a proper fit within a binding pocket.

Halogen Atom: The chlorine atom on the pyridine ring can participate in halogen bonding and also modifies the electronic properties and lipophilicity of that part of the molecule, which can influence binding affinity and metabolic stability.

An illustrative table of potential pharmacophoric features is presented below.

| Feature Type | Location in this compound | Potential Interaction |

| Hydrogen Bond Donor | Amide N-H groups | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target. |

| Hydrogen Bond Acceptor | Amide C=O groups, Pyridine Nitrogen | Interaction with electropositive hydrogen atoms in the target. |

| Aromatic Ring | Two Phenyl rings, one Pyridinyl ring | π-π stacking, hydrophobic interactions. |

| Hydrophobic Center | Aromatic rings, Chloropyridine moiety | Van der Waals forces, hydrophobic interactions. |

| Halogen Bond Donor | Chlorine atom on the pyridine ring | Interaction with a nucleophilic region of the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel analogues.

To build a QSAR model, a set of molecular descriptors for a series of analogues of this compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the substituents on the aromatic rings would alter the electron density and could be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those from the STERIMOL methodology.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the branching and shape of the molecular skeleton.

A hypothetical table of descriptors for a QSAR study is shown below.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molecular Volume | Size and bulkiness of the molecule. |

| Hydrophobic | LogP | Lipophilicity and solubility characteristics. |

| Topological | Wiener Index | Molecular branching and compactness. |

Once the descriptors are calculated for a set of analogues with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The goal is to create an equation that relates the descriptors to the activity.

The robustness and predictive power of the QSAR model must be validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External Validation: The model's predictive ability is tested on a set of compounds (the test set) that were not used in the model's development. The predictive r² (r²_pred) is a common metric for this.

A statistically significant QSAR model would have a high correlation coefficient (R²), a high cross-validation coefficient (q²), and a high predictive r² for the external test set.

A validated QSAR model can be a powerful tool in drug design. It can be used to predict the biological activity of newly designed, not-yet-synthesized analogues of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest activity, thereby saving time and resources. The model can also provide insights into the structural features that are most important for activity, guiding the design of more potent compounds. For example, if the QSAR model indicates that a lower logP is correlated with higher activity, chemists would focus on adding more polar functional groups to the lead structure.

Methodological Approaches in Studying 3 Benzamido N 5 Chloropyridin 2 Yl Benzamide

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods provide high-resolution insights into the direct interaction between a ligand, such as "3-benzamido-N-(5-chloropyridin-2-yl)benzamide," and its biological target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecular interactions in solution at an atomic level. springernature.com It can be used to confirm the binding of a ligand to its target protein, map the binding interface, and determine the strength of the interaction. nih.govsemanticscholar.org In a typical ligand-target interaction study, either the ligand or the protein is isotopically labeled (e.g., with ¹⁵N or ¹³C). Upon binding, changes in the chemical environment of specific atoms are observed as shifts in the NMR spectrum.

For instance, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment on an ¹⁵N-labeled protein can monitor the chemical shift perturbations of backbone amide signals upon titration with the ligand. nih.gov Residues in the binding site or those undergoing conformational changes upon binding will show significant peak shifts or intensity changes, thereby mapping the interaction surface. While specific NMR interaction studies for "this compound" with PARP are not detailed in publicly available literature, this methodology is a standard approach in drug discovery to validate target engagement and guide structure-based design. nih.gov

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.gov This technique involves growing a crystal of the target protein while it is in complex with the inhibitor, a process known as co-crystallization. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. youtube.com

For "this compound," a co-crystal structure with its target, PARP, has been successfully obtained. nih.govacs.org Analysis of this co-crystal structure revealed that the compound occupies the nicotinamide (B372718) binding site of the enzyme, a mode of action consistent with other known PARP inhibitors. nih.govacs.orgquora.com This structural information is vital for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for the compound's high-affinity binding and inhibitory activity.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.govresearchgate.net In a typical SPR experiment, the target protein (e.g., PARP) is immobilized on a sensor chip. A solution containing the ligand ("this compound") is then flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram. mdpi.com

This method allows for the precise determination of key kinetic parameters:

Association rate constant (kₐ or kₒₙ): The rate at which the ligand binds to the target.

Dissociation rate constant (kₔ or kₒff): The rate at which the ligand-target complex breaks apart.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ.

By analyzing these parameters, researchers can build a detailed profile of the binding interaction, which is crucial for comparing the potency of different inhibitors and understanding their mechanism of action. mdpi.com

Biochemical Assays for Biological Activity Profiling

Biochemical assays are essential for quantifying the functional effect of an inhibitor on its target enzyme and within a cellular environment.

Enzyme kinetic assays are performed to directly measure the inhibitory activity of a compound against its purified target enzyme. For "this compound," its potency against the primary targets, PARP-1 and PARP-2, has been quantified. nih.govmedchemexpress.com These assays typically involve incubating the enzyme with its substrate (NAD⁺) and varying concentrations of the inhibitor. The enzyme's activity is measured, often through a colorimetric or fluorescent signal, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined.

Research has shown that "this compound" is a highly potent inhibitor of both PARP-1 and PARP-2, with IC₅₀ values in the low nanomolar range. nih.govresearchgate.net

| Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|

| PARP-1 | 1.3 | nih.govacs.org |

| PARP-2 | 0.9 | nih.govacs.org |

| PARP-1 | 0.9 | medchemexpress.com |

| PARP-2 | 0.5 | medchemexpress.com |

While enzyme assays confirm direct target inhibition, cell-based assays are crucial for assessing a compound's activity within a biological system. These assays measure the compound's ability to penetrate the cell membrane and engage its target in a cellular context. For PARP inhibitors, a common approach is the cellular PARylation assay. In this assay, cells are treated with a DNA-damaging agent to activate PARP, leading to the synthesis of poly(ADP-ribose) (PAR) chains. The inhibitor's potency is determined by its ability to block this PAR formation, which can be quantified using methods like ELISA or immunofluorescence.

"this compound" has demonstrated potent activity in such cellular assays, confirming its ability to effectively inhibit PARP activity within cells. nih.govmedchemexpress.com

| Assay Type | Measured Effect | IC₅₀ (nM) | Source |

|---|---|---|---|

| Cellular PARylation Assay | Inhibition of PARP Activity | 0.2 | nih.govacs.org |

| Intracellular PAR Formation Assay | Inhibition of PAR Formation | 0.24 | medchemexpress.com |

Advanced Microscopy Techniques for Cellular Localization (In Vitro)

Understanding where a compound localizes within a cell is a critical step in unraveling its mechanism of action. Advanced microscopy techniques allow for the direct visualization of a compound or its induced effects within subcellular compartments.

Confocal Microscopy

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of cells and the localization of fluorescently labeled molecules. nih.gov To study the cellular localization of a compound like "this compound," it would typically be chemically modified to attach a fluorophore. This fluorescent analog can then be introduced to cell cultures.

The process involves incubating the fluorescently-tagged compound with live or fixed cells. The high-resolution optical sectioning capability of the confocal microscope then enables researchers to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.gov For instance, in studies of other fluorescently-labeled molecules, co-localization experiments are often performed using specific dyes that stain particular organelles to confirm the compound's location. researchgate.net This information provides crucial clues about its potential molecular targets.

Live-Cell Imaging (In Vitro)

While confocal microscopy can be performed on both fixed and living cells, live-cell imaging specifically focuses on observing dynamic cellular processes in real-time. biocompare.com This technique is invaluable for understanding not just where a compound goes, but also how it affects cellular behavior over time. nih.gov

For a compound such as "this compound," live-cell imaging could be employed to monitor its effects on cell division, migration, or apoptosis. biocompare.com By using fluorescent biosensors for various cellular activities (e.g., calcium signaling, caspase activation), researchers can observe the temporal and spatial dynamics of the compound's influence. This approach provides a more complete picture of the cellular response to the compound, moving beyond a static snapshot. nih.gov

Omics Technologies for Pathway Elucidation (In Vitro)

'Omics' technologies provide a global, unbiased view of the molecular changes within a cell upon treatment with a compound. These powerful techniques are instrumental in identifying molecular targets and elucidating the signaling pathways that are perturbed. nih.gov

Proteomics for Target Identification

Proteomics is the large-scale study of proteins and their functions. medindia.net In the context of drug discovery, proteomic approaches are used to identify the specific protein targets of a compound. asbmb.org One common method is affinity-based protein profiling, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified using mass spectrometry.

Another approach involves comparing the proteome of cells treated with the compound to that of untreated cells. nih.gov This can reveal changes in protein expression or post-translational modifications that are indicative of the compound's mechanism of action. For example, a proteomics-based study on bengamides, a class of compounds with a benzamide (B126) core, identified methionine aminopeptidases (MetAPs) as direct or indirect targets by observing altered mobility of specific proteins on two-dimensional gel electrophoresis. nih.gov

Table 1: Illustrative Proteomic Target Identification of a Benzamide Analog

| Protein Target | Method of Identification | Implication |

| Methionine Aminopeptidase 2 (MetAp2) | Two-dimensional gel electrophoresis and mass spectrometry | Inhibition of N-terminal methionine processing |

| 14-3-3gamma | Analysis of altered protein mobility | Downstream effector of MetAp inhibition |

This table is illustrative and based on findings for bengamides, a related class of compounds. nih.gov

Transcriptomics for Gene Expression Analysis

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell under specific conditions. mdpi.com By comparing the transcriptomes of cells treated with "this compound" to control cells, researchers can identify genes whose expression is either upregulated or downregulated. nih.gov This provides a broad overview of the cellular pathways affected by the compound.

For instance, a transcriptomic profiling study of chidamide, a benzamide-type histone deacetylase inhibitor, in gastric cancer cells identified the upregulation of the LCP1 gene in drug-resistant cells. researchgate.netnih.gov This finding suggests a potential mechanism of resistance and a new therapeutic target to overcome it. Such analyses can reveal effects on pathways related to cell cycle, apoptosis, and metabolism, offering a comprehensive understanding of the compound's biological impact. mdpi.com

Table 2: Illustrative Transcriptomic Analysis of Cells Treated with a Benzamide-Type Compound

| Gene | Change in Expression | Associated Pathway |

| LCP1 | Upregulated in resistant cells | Cell Proliferation, Apoptosis |

| Gene X | Downregulated | Cell Cycle Regulation |

| Gene Y | Upregulated | Metabolic Processes |

This table is illustrative and based on findings for the benzamide-type compound chidamide. researchgate.netnih.gov

Future Directions and Research Gaps for 3 Benzamido N 5 Chloropyridin 2 Yl Benzamide

Exploration of Undiscovered Biological Targets and Mechanisms

A significant research gap for "3-benzamido-N-(5-chloropyridin-2-yl)benzamide" is the comprehensive identification of its biological targets. The broader class of N-pyridinylbenzamides has shown promising antimycobacterial activity, suggesting that this compound could be investigated for similar therapeutic applications. Future research should focus on screening the compound against a wide panel of kinases, proteases, and other enzymes implicated in various diseases. Given that different benzamide (B126) derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and carbonic anhydrases (CAs), it is plausible that "this compound" may interact with these or other, as-yet-unidentified targets.

Mechanistic studies are crucial to understand how the compound exerts its biological effects. Elucidating the precise mode of action, whether through competitive, non-competitive, or allosteric inhibition, will be vital for any future development.

Table 1: Potential Areas for Biological Target Exploration

| Therapeutic Area | Potential Molecular Targets | Rationale for Investigation |

|---|---|---|

| Infectious Diseases | Mycobacterial enzymes (e.g., InhA) | Analogues (N-pyridinylbenzamides) have shown antimycobacterial activity. |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1) | Other benzamide derivatives are known inhibitors of these enzymes. |

| Oncology | Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs) | Benzamides are a known scaffold for HDAC and CA inhibitors. |

Development of Novel Synthetic Routes for Complex Analogues

While benzamides can often be synthesized through established methods, such as the reaction of an acid chloride with an amine, there is room for innovation. Future research should aim to develop more efficient, scalable, and environmentally friendly synthetic routes. The exploration of novel catalytic systems, such as photoredox catalysis, could enable the construction of complex analogues under mild conditions.

The development of a robust synthetic platform would facilitate the creation of a library of analogues based on the "this compound" scaffold. This would enable detailed Structure-Activity Relationship (SAR) studies to identify key structural motifs responsible for biological activity and to optimize properties like potency and selectivity.

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process. For "this compound," the application of advanced computational methods is a significant area for future work. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, and molecular docking can be employed to predict the biological activity of the compound and its analogues. These methods can help prioritize the synthesis of the most promising derivatives, thereby saving time and resources.

Furthermore, machine learning and artificial intelligence algorithms can be trained on datasets of known benzamide inhibitors to predict potential targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for "this compound". Such predictive models can guide the design of compounds with improved pharmacological profiles.

Table 2: Proposed Computational Approaches

| Computational Method | Objective | Potential Impact |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities with potential targets. | Guide SAR studies and identify key interactions. |

| 3D-QSAR | Develop predictive models for biological activity. | Prioritize the synthesis of potent analogues. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Facilitate virtual screening of compound libraries. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound-target complex. | Provide insights into binding stability and mechanism. |

Potential for "this compound" as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. "this compound," once its biological target is identified and validated, could serve as a scaffold for the development of such probes. By incorporating photoreactive groups or affinity tags (like biotin) into the molecule, researchers can create tools for target identification, validation, and imaging.

For instance, a photoreactive analogue could be used in photoaffinity labeling experiments to covalently crosslink with its target protein, allowing for its isolation and identification via proteomics. This approach would provide direct evidence of the compound's molecular target within a complex biological milieu.

Integration with High-Throughput Screening Technologies for Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. "this compound" and a focused library of its analogues could be subjected to HTS against diverse biological targets to uncover novel activities.

Beyond primary screening, quantitative HTS (qHTS), where compounds are tested at multiple concentrations, can provide more detailed information about their potency and efficacy. Integrating HTS data with subsequent mechanistic assays and proteomic studies can offer a comprehensive understanding of the compound's effects on cellular systems. A key challenge in HTS is the prevalence of false positives; therefore, rigorous follow-up studies are essential to validate any initial hits.

Q & A

Q. What are the key synthetic routes for 3-benzamido-N-(5-chloropyridin-2-yl)benzamide, and how can intermediates be optimized?

The synthesis typically involves sequential coupling and amidation reactions. A common approach includes:

- Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by functionalization at the 5-position (e.g., introducing a chloro group) .

- Amidation : Reacting the pyridine intermediate with 3-benzamidobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the final benzamide . Optimization can be achieved via reflux conditions (e.g., dichloromethane or DMF at 60–80°C) and stoichiometric control of acyl halides to minimize side products .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : - and -NMR to confirm substitution patterns on the pyridine and benzamide moieties .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for chlorine-containing derivatives .

- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm) and aromatic C-Cl bonds (~550–600 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods to avoid inhalation of fine particles (S22) and wear nitrile gloves to prevent skin contact (S24/25) .

- Conduct a 100% safety assessment before experimental work, including hazard analysis of reactive intermediates (e.g., acyl chlorides) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for scalable synthesis?

A full factorial design (e.g., 2 design) can evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

Q. What computational methods are suitable for predicting the compound’s interaction with bacterial enzyme targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial PPTase enzymes, focusing on the chloro-pyridine moiety’s role in hydrophobic interactions .

- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and validate with in vitro enzyme inhibition assays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolite Profiling : Use LC-MS to identify in vivo degradation products (e.g., hydrolyzed amides) that may reduce efficacy .

- Dose-Response Reassessment : Adjust dosing regimens to account for pharmacokinetic variability (e.g., bioavailability differences in murine models) .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Prodrug Design : Modify the benzamide group to a methyl ester (hydrolytically stable) that converts to the active form in vivo .

- pH-Sensitive Formulations : Encapsulate in liposomes with PEGylation to prevent premature degradation in acidic environments .

Q. How do structural modifications (e.g., substituent position) impact potency in structure-activity relationship (SAR) studies?

- Electron-Withdrawing Groups : Introducing -CF at the pyridine 3-position (vs. -Cl at 5-position) increases enzyme inhibition by 2-fold due to enhanced electrophilicity .

- Steric Effects : Bulkier substituents on the benzamide ring reduce binding affinity (e.g., IC increases from 0.8 μM to 3.2 μM) .

Q. What role do heterogeneous catalysts play in improving the sustainability of its synthesis?

- Palladium on Carbon (Pd/C) : Enables catalytic deprotection steps (e.g., hydrogenolysis of benzyl groups) with >90% yield and minimal waste .

- Zeolite-Based Catalysts : Reduce reaction times for amidation by providing acidic sites for activation .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve ambiguities in regiochemical assignments?

- HSQC and HMBC : Correlate - couplings to confirm connectivity between the pyridine and benzamide groups .

- NOESY : Detect spatial proximity of the 5-chloro substituent to adjacent aromatic protons, ruling out alternative substitution patterns .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., compare enzyme inhibition assays with SPR binding data) .

- Experimental Replication : Conduct triplicate runs for critical steps (e.g., amidation) to ensure reproducibility, with RSD < 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.